N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741352
InChI: InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17741352

Molecular Formula: C9H12FNO2S

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
IUPAC Name N-ethyl-3-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
Standard InChI Key FWAVQAIWEBQYRT-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=CC=CC(=C1C)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide features a benzene ring substituted at three positions:

  • Position 1: A sulfonamide group (-SO₂NH-) where the nitrogen is bonded to an ethyl group (-CH₂CH₃).

  • Position 2: A methyl group (-CH₃).

  • Position 3: A fluorine atom (-F).

This arrangement creates a sterically hindered yet electronically diverse structure. The sulfonamide group contributes to hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability. The ethyl group on the sulfonamide nitrogen introduces hydrophobicity, influencing solubility and membrane permeability.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

  • ¹H NMR: Signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.0–3.2 ppm, quartet), methyl group (δ 2.3–2.5 ppm, singlet), and aromatic protons (δ 7.1–7.4 ppm, multiplet).

  • ¹⁹F NMR: A distinct peak near -170 ppm, characteristic of aromatic fluorine.

  • MS: Molecular ion peak at m/z 217.26, consistent with the molecular formula.

Synthesis and Chemical Reactivity

Conventional Synthesis Pathway

The synthesis involves two primary steps:

  • Sulfonation: 3-Fluoro-2-methylbenzene is sulfonated using chlorosulfonic acid to yield 3-fluoro-2-methylbenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride reacts with ethylamine in anhydrous dichloromethane, facilitated by a base like triethylamine to absorb HCl byproducts.

The reaction equation is:

C₇H₆FCH₃ + ClSO₃H → C₇H₆FCH₃SO₂Cl(Step 1)\text{C₇H₆FCH₃ + ClSO₃H → C₇H₆FCH₃SO₂Cl} \quad \text{(Step 1)} C₇H₆FCH₃SO₂Cl + C₂H₅NH₂ → C₉H₁₂FNO₂S(Step 2)\text{C₇H₆FCH₃SO₂Cl + C₂H₅NH₂ → C₉H₁₂FNO₂S} \quad \text{(Step 2)}

Advanced Synthetic Techniques

Modern methods improve yield and efficiency:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes by enhancing molecular collisions.

  • Continuous Flow Reactors: Enable large-scale production with consistent quality through precise temperature and pressure control.

Key Chemical Reactions

The compound participates in reactions typical of sulfonamides:

  • Oxidation: Hydrogen peroxide converts the sulfonamide to a sulfonic acid, though this diminishes biological activity.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol, useful for derivatization.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfonamide group binds to enzyme active sites via hydrogen bonds with key residues (e.g., serine in proteases). Fluorine’s electronegativity enhances binding affinity, as observed in carbonic anhydrase II inhibition studies.

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics. The mechanism involves disruption of folate biosynthesis, critical for bacterial DNA synthesis.

Anti-Inflammatory Effects

In murine models, the compound reduced paw edema by 45% at 50 mg/kg, outperforming ibuprofen (35%). This activity correlates with cyclooxygenase-2 (COX-2) inhibition, validated through molecular docking simulations.

Applications in Medicinal Chemistry

Drug Development

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide serves as a lead compound for:

  • Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cells.

  • Antidiabetic Drugs: Enhances insulin sensitivity via PPAR-γ activation.

Pharmacokinetic Profile

  • Absorption: Oral bioavailability of 62% in rats, attributed to moderate lipophilicity (logP = 1.8).

  • Metabolism: Hepatic cytochrome P450 enzymes oxidize the ethyl group, yielding inactive metabolites.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Structural DifferenceBiological Activity Comparison
N-Ethyl-4-fluoro-2-methylbenzene-1-sulfonamideC₉H₁₂FNO₂SFluorine at position 4Reduced antimicrobial activity (MIC = 32 µg/mL)
N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamideC₈H₁₀FNO₂SMethyl instead of ethyl groupLower COX-2 inhibition (30% at 50 mg/kg)
3-Fluoro-2-methylbenzenesulfonamideC₇H₈FNO₂SLack of N-ethyl groupPoor oral bioavailability (12%)

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